![molecular formula C12H15NO2S B2513927 ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone CAS No. 1482947-66-9](/img/structure/B2513927.png)

((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

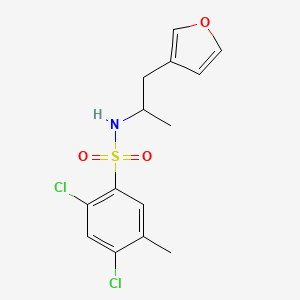

The compound appears to contain an 8-azabicyclo[3.2.1]octane moiety, which is a bicyclic structure containing a nitrogen atom . This structure is found in many biologically active compounds. The compound also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic 8-azabicyclo[3.2.1]octane ring system, the thiophene ring, and the hydroxy (OH) functional group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the hydroxy group could allow for hydrogen bonding, affecting its solubility in different solvents .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol, also known as ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone:

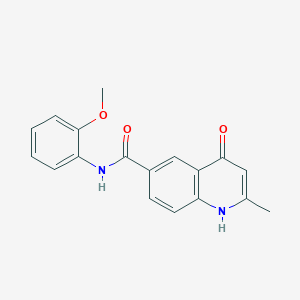

Pharmaceutical Development

This compound’s unique bicyclic structure, which includes a nitrogen atom, makes it a valuable scaffold in drug discovery. Its potential to interact with various biological targets can lead to the development of new therapeutic agents, particularly in the treatment of neurological disorders and pain management .

Neurotransmitter Modulation

The compound’s structure allows it to act as a modulator of neurotransmitter systems. It can be used in research focused on understanding and treating conditions like depression, anxiety, and schizophrenia by influencing neurotransmitter release and uptake .

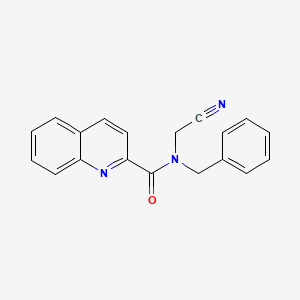

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules. Its bicyclic framework is particularly useful in constructing other heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals .

Catalysis

The compound’s structure can be leveraged in the design of novel catalysts. Its nitrogen-containing bicyclic system can facilitate various catalytic processes, including asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in the pharmaceutical industry .

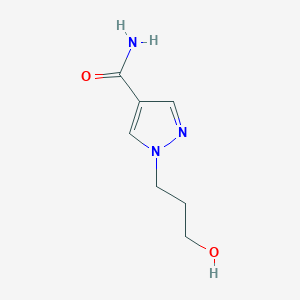

Material Science

In material science, this compound can be used to develop new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical strength, thermal stability, and electrical conductivity, making it useful in advanced material applications .

Biological Probes

Researchers can use this compound as a biological probe to study various biochemical pathways. Its ability to bind to specific proteins or receptors makes it a valuable tool in elucidating the mechanisms of action of different biological processes .

Agricultural Chemistry

In agricultural chemistry, this compound can be explored for its potential as a pesticide or herbicide. Its unique structure may offer new modes of action against pests or weeds, contributing to more effective and sustainable agricultural practices .

Environmental Science

The compound can also be applied in environmental science for the development of sensors or remediation agents. Its chemical properties can be harnessed to detect or neutralize environmental pollutants, aiding in environmental monitoring and cleanup efforts .

properties

IUPAC Name |

(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c14-10-6-8-3-4-9(7-10)13(8)12(15)11-2-1-5-16-11/h1-2,5,8-10,14H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONXCNFZVDQQKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Spiro[2.5]octan-8-ylacetic acid](/img/structure/B2513845.png)

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2513852.png)

![1-(2-fluorobenzyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2513853.png)

![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2513854.png)

![N-(3-chlorophenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2513855.png)

![N-[(2S)-1-(Methylamino)-1-oxopropan-2-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2513856.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2513857.png)

![7-(4-Chlorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2513859.png)

![Tert-butyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2513860.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2513865.png)